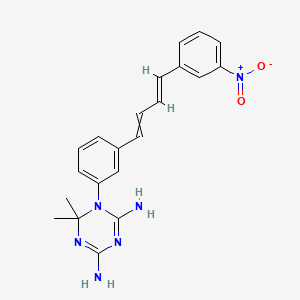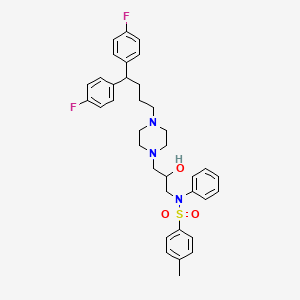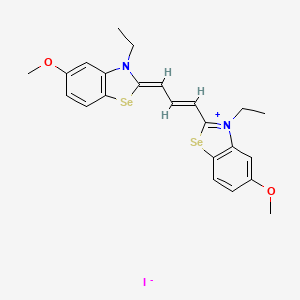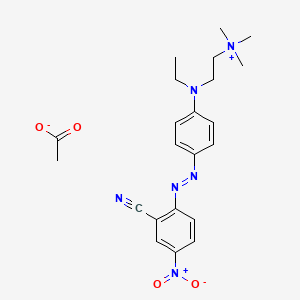
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31436 g/mol . This compound is characterized by the presence of an ethoxy group, a nitrophenyl sulfonyl group, and a pyrrolidinone ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone involves several steps. One common method includes the reaction of ethynyldiphosphonic acid tetramethyl ester with diethyl 2-aroylaminomalonates . The reaction proceeds stereoselectively, forming the corresponding Z-2-aroylamino-2-[1,2-bis(dialkoxyphosphoryl)vinyl]malonates. This method highlights the importance of reaction conditions and the choice of reagents in achieving the desired product.
Chemical Reactions Analysis
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by mimicking the transition state of the enzyme-substrate complex. This inhibition can lead to the disruption of biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
Phosphonylated 1,3-oxazoles: These compounds are synthesized using similar methods and have applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of research applications.
Properties
CAS No. |
111711-70-7 |
|---|---|
Molecular Formula |
C12H14N2O6S |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
5-ethoxy-1-(2-nitrophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14N2O6S/c1-2-20-12-8-7-11(15)13(12)21(18,19)10-6-4-3-5-9(10)14(16)17/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
KCGYHIXDIMDPEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



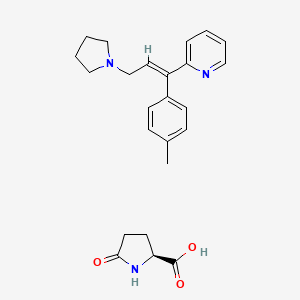
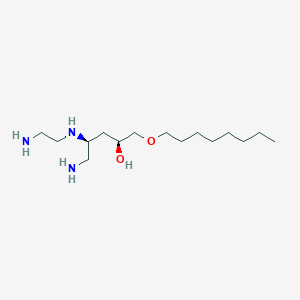
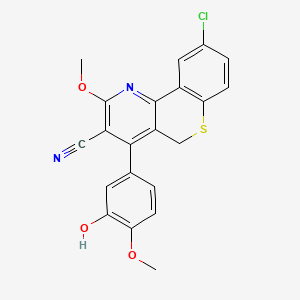
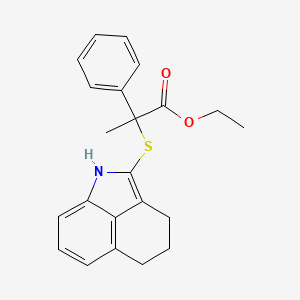
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)

